5-Fluoro-2-(methylsulphonyl)acetophenone CAS 340708-05-4 overview
5-Fluoro-2-(methylsulphonyl)acetophenone CAS 340708-05-4 overview
Part 1: Executive Overview
5-Fluoro-2-(methylsulphonyl)acetophenone (CAS 340708-05-4) is a specialized organofluorine building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Structurally, it features an acetophenone core functionalized with a fluorine atom at the C5 position and a methylsulfonyl group (mesyl, -SO₂Me) at the C2 position.
This compound represents a "privileged scaffold" in medicinal chemistry. The ortho-methylsulfonyl group serves as a bioisostere for carbonyls or sulfonamides, offering enhanced metabolic stability and a strong hydrogen-bond acceptor motif critical for binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The C5-fluorine atom modulates lipophilicity and blocks metabolic oxidation at the phenyl ring, extending the half-life of derived therapeutic agents.
Part 2: Chemical Profile & Characterization[1]
The following data summarizes the physicochemical properties established for CAS 340708-05-4. Researchers should verify specific batch data via Certificate of Analysis (CoA).[1]
| Property | Specification |
| Chemical Name | 1-(5-Fluoro-2-(methylsulfonyl)phenyl)ethan-1-one |
| CAS Number | 340708-05-4 |
| Molecular Formula | C₉H₉FO₃S |
| Molecular Weight | 216.23 g/mol |
| Physical State | Crystalline Solid |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |
| Melting Point | 108–112 °C (Typical range for o-sulfonyl acetophenones) |
| Key Functional Groups | Ketone (Acetyl), Sulfone (Methylsulfonyl), Aryl Fluoride |
Part 3: Synthetic Methodologies
The synthesis of 5-Fluoro-2-(methylsulphonyl)acetophenone is non-trivial due to the need for precise regiocontrol. Two primary industrial routes are employed: Nucleophilic Aromatic Substitution (SₙAr) and Sulfide Oxidation .
Method A: Regioselective SₙAr (Preferred Route)
This method utilizes 2,5-difluoroacetophenone as the starting material. The reaction exploits the electronic activation provided by the acetyl group.
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Principle: The acetyl group at C1 is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions toward nucleophilic attack. In 2,5-difluoroacetophenone, the C2-fluorine is ortho to the ketone, making it significantly more electrophilic than the C5-fluorine (which is meta to the ketone).
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Reagents: Sodium methanesulfinate (MeSO₂Na) acts as the sulfur nucleophile.
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Conditions: Polar aprotic solvent (DMSO or DMF) at elevated temperatures (80–100 °C).
Protocol:
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Charge a reaction vessel with 2,5-difluoroacetophenone (1.0 eq) and DMSO (5 vol).
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Add sodium methanesulfinate (1.2 eq).
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Heat the mixture to 90 °C under nitrogen atmosphere for 4–6 hours.
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Monitor consumption of starting material via HPLC/TLC.
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Workup: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water to remove inorganic salts (NaF), and recrystallize from ethanol.
Method B: Sulfide Oxidation
This route involves the oxidation of the corresponding sulfide precursor, 1-(5-fluoro-2-(methylthio)phenyl)ethanone.
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Reagents: m-Chloroperbenzoic acid (mCPBA) or Oxone® (Potassium peroxymonosulfate).
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Protocol: The sulfide is dissolved in DCM and treated with 2.2 equivalents of mCPBA at 0 °C to room temperature. This sequentially oxidizes the sulfide (-SMe) to the sulfoxide (-SOMe) and finally to the sulfone (-SO₂Me).
Part 4: Reaction Mechanism & Visualization
The following diagram illustrates the regioselective SₙAr mechanism (Method A), highlighting the formation of the Meisenheimer complex intermediate which dictates the selectivity.
Caption: Figure 1. Regioselective Nucleophilic Aromatic Substitution (SₙAr) mechanism. The acetyl group activates the C2 position, allowing the sulfinate anion to displace the fluorine atom.
Part 5: Applications in Drug Discovery
The 5-Fluoro-2-(methylsulphonyl)acetophenone scaffold is a critical intermediate for synthesizing heterocyclic cores found in modern therapeutics.
Kinase Inhibitor Synthesis
The acetyl group serves as a "handle" for condensation reactions (e.g., Claisen-Schmidt) to form chalcones, which are subsequently cyclized into pyrazoles , pyrimidines , or quinolines . The ortho-sulfone group often interacts with the hinge region of kinase enzymes or solvent-exposed fronts, improving selectivity.
COX-2 Inhibitors
The methylsulfonylphenyl motif is a pharmacophore hallmark of COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib). While those drugs typically feature para-sulfones, the ortho-sulfone analogs derived from this CAS are investigated for altered binding modes that reduce cardiovascular side effects while maintaining anti-inflammatory efficacy.
HIF-2α Antagonists
Recent research into Hypoxia-Inducible Factor (HIF) inhibition utilizes fluorinated sulfone scaffolds to disrupt the dimerization of HIF-2α and HIF-1β. The fluorine atom at C5 increases the metabolic stability of the ring against cytochrome P450 oxidation.
Caption: Figure 2. Divergent synthetic utility of the scaffold in generating bioactive heterocycles.
Part 6: Handling & Safety Protocols
Hazard Classification:
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GHS Signal Word: Warning
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Storage & Stability:
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Store in a cool, dry place (2–8 °C recommended for long-term storage).
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Keep container tightly closed to prevent moisture absorption, which can cause caking.
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Chemically stable under standard laboratory conditions; incompatible with strong oxidizing agents and strong bases.
Disposal:
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Dispose of as hazardous chemical waste containing organosulfur and organofluorine compounds. Do not release into municipal sewage systems.
References
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ChemicalBook. (2025). 5'-Fluoro-2'-(methylsulfonyl)acetophenone Properties and Suppliers. Retrieved from
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Sigma-Aldrich. (2025). 2',5'-Difluoroacetophenone Product Specification (Precursor). Retrieved from
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National Institutes of Health (NIH). (2018). Synthesis and applications of sodium sulfinates (RSO2Na). PMC6660655. Retrieved from
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Google Patents. (2016). CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone (Analogous Chemistry). Retrieved from
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SynQuest Laboratories. (2025). 4'-Fluoro-2-(methylsulfonyl)acetophenone (Isomer Data).[2] Retrieved from [2]
